Product packaging for 1-Bromo-2-iodoethene(Cat. No.:CAS No. 16452-91-8)

1-Bromo-2-iodoethene

Cat. No.: B106051
CAS No.: 16452-91-8
M. Wt: 232.85 g/mol
InChI Key: UTDMSJMYYBXEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Role of Vicinal Dihaloethenes as Versatile Building Blocks

Vicinal dihaloethenes are compounds where two halogen atoms are bonded to adjacent carbon atoms (a 1,2-relationship). britannica.comwikipedia.org These structures serve as exceptionally versatile C2 synthons in organic synthesis. A primary method for their preparation involves the reaction of a halogen with an alkene. britannica.com For instance, the reaction between ethylene (B1197577) and chlorine yields 1,2-dichloroethane. britannica.com

The synthetic utility of vicinal dihaloethenes stems from their ability to undergo a variety of transformations. They are key precursors for the synthesis of alkynes through double dehydrohalogenation reactions, typically using a strong base. libretexts.org Furthermore, their participation in transition metal-catalyzed cross-coupling reactions allows for the stereoselective formation of complex di- and polysubstituted alkenes, which are common motifs in natural products and functional materials. thieme-connect.de The differential reactivity of the carbon-halogen bonds, especially in mixed dihaloethenes, enables sequential and site-selective functionalization, adding to their strategic importance in multi-step syntheses.

Distinctive Reactivity and Synthetic Utility of 1-Bromo-2-iodoethene

Among the mixed vicinal dihaloethenes, this compound is a particularly valuable building block due to the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive towards oxidative addition to low-valent transition metal catalysts, such as Palladium(0). This reactivity difference is the cornerstone of its synthetic utility, enabling chemists to perform selective, stepwise cross-coupling reactions.

The compound has been investigated in several types of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Negishi reactions. researchgate.net Research has shown that the success of these couplings can be highly dependent on the reaction conditions and the specific type of dihaloethene used. For instance, in a study comparing various trans-dihaloethenes, trans-1-bromo-2-iodoethene was found to successfully undergo Negishi cross-coupling. researchgate.net However, it, along with trans-1,2-dibromoethylene, failed to produce the desired products under the tested Suzuki and Sonogashira conditions, where elimination and homocoupling were observed instead. researchgate.net This contrasts with trans-1-chloro-2-iodoethylene, which proved to be a more reliable substrate for monocoupling under all three reaction conditions. researchgate.net

A prominent example of its application is the total synthesis of the natural products cis- and trans-bupleurynol. nih.gov In this synthesis, this compound served as a central, "pseudosymmetric" building block, enabling a highly convergent and modular route that utilized queued palladium-catalyzed cross-coupling reactions. nih.gov This strategy significantly truncated the synthesis from nine steps to a single operation, highlighting the efficiency that can be achieved with this reagent. nih.gov

Cross-Coupling Reactions of trans-Dihaloethenes

DihaloetheneSuzuki CouplingSonogashira CouplingNegishi Coupling
1-Chloro-2-iodoethyleneSuccessfulSuccessfulSuccessful
This compoundFailedFailedSuccessful
1,2-DiiodoethyleneFailedFailedFailed
1,2-DibromoethyleneFailedFailedSuccessful

Table 1. Summary of outcomes for palladium-catalyzed cross-coupling reactions with various trans-dihaloethenes. Data sourced from research findings. researchgate.net

Current Research Landscape and Future Perspectives for this compound

The study of dihaloethenes, including this compound, continues to evolve. A significant area of research is the investigation of the "cis-effect," a phenomenon where the cis isomer of certain 1,2-disubstituted alkenes, including 1,2-dihaloethenes, is thermodynamically more stable than the trans isomer. sit.edu.cnresearchgate.net This counterintuitive observation has been the subject of extensive theoretical and computational studies to understand the underlying electronic and steric factors. mdpi.comaip.org

A major practical challenge in the chemical industry is the separation of dihaloethene isomers, which is often an intricate and energy-intensive process. researchgate.net The manufacture of alkenyl halides frequently results in a mixture of isomers, and conventional distillation techniques are often expensive and inefficient for their separation. researchgate.net

Future research is directed towards developing more sustainable and energy-efficient separation technologies. One promising avenue is the use of host-guest chemistry, employing porous organic cages and macrocycles as molecular sieves. researchgate.net Recent studies have explored trianglimine macrocycles for the selective recognition and separation of cis- and trans-dichloroethene isomers. researchgate.net This approach capitalizes on the size and shape complementarity between the host macrocycle and the guest dihaloethene molecule. researchgate.net The development of such "smart" materials for molecular recognition holds considerable promise for future industrial applications, paving the way for more environmentally friendly separation processes. researchgate.net The tailored design of supramolecular hosts for specific isomers could revolutionize the purification of compounds like this compound, enhancing its accessibility and utility in synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2BrI B106051 1-Bromo-2-iodoethene CAS No. 16452-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-iodoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrI/c3-1-2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDMSJMYYBXEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemistry and Isomerism of 1 Bromo 2 Iodoethene

Cis-Trans (E/Z) Isomerism in Dihaloethene Systems

Due to the restricted rotation around the carbon-carbon double bond, 1-bromo-2-iodoethene exists as two distinct geometric isomers. ocr.org.ukuop.edu.pk This type of stereoisomerism is fundamental to understanding the chemical and physical properties of such compounds.

To unambiguously name these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the E/Z designation. khanacademy.orglibretexts.orgacenet.edu The CIP rules assign priority to the substituents on each carbon of the double bond based on atomic number. vanderbilt.eduyoutube.com

For this compound, the substituents on the double-bonded carbons are bromine, iodine, and hydrogen.

At the first carbon (C1): Bromine (atomic number 35) has a higher priority than hydrogen (atomic number 1).

At the second carbon (C2): Iodine (atomic number 53) has a higher priority than hydrogen (atomic number 1).

The E/Z designation is then determined by the relative positions of the highest-priority groups on each carbon: libretexts.org

(E)-1-Bromo-2-iodoethene: The 'E' stands for entgegen, the German word for opposite. In this isomer, the highest-priority groups (bromine and iodine) are on opposite sides of the double bond. libretexts.orglibretexts.org

(Z)-1-Bromo-2-iodoethene: The 'Z' stands for zusammen, the German word for together. In this isomer, the highest-priority groups (bromine and iodine) are on the same side of the double bond. libretexts.orgnih.gov

The necessity of the E/Z system is particularly evident in more complex haloethenes, such as 1-bromo-2-chloro-2-fluoro-1-iodoethene, where cis-trans nomenclature would be ambiguous. uop.edu.pklibretexts.orglibretexts.org

The (E) and (Z) isomers of this compound are distinct compounds with different physical and spectroscopic properties.

Property(E)-1-Bromo-2-iodoethene(Z)-1-Bromo-2-iodoethene
Synonyms trans-1-Bromo-2-iodoethene. chemicalbook.comnih.govcis-1-Bromo-2-iodoethene
CAS Number 56798-08-4. nih.govsigmaaldrich.com91999329. nih.gov
Molecular Weight 232.85 g/mol . nih.govsigmaaldrich.com232.85 g/mol . nih.gov
Melting Point 18-19 °C. sigmaaldrich.comNo data available
Boiling Point 63-77 °C at 100 mm Hg (lit.). chemicalbook.comNo data available
Density 2.605 g/mL at 25 °C (lit.). chemicalbook.comNo data available
Refractive Index n20/D 1.6320 (lit.). chemicalbook.comNo data available

Interactive Data Table: Properties of this compound Isomers

Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), can be used to differentiate between the E and Z isomers. For instance, in a related compound, (E)-1-bromo-2-chloroethene, the 1H NMR spectrum shows two equal-sized doublets with a coupling constant (J) of 16 Hz, which is characteristic of the trans configuration. msu.edu Similar differences would be expected for the isomers of this compound.

Conformational Considerations in Related Halogenated Ethene Systems

While the focus is on the planar this compound, understanding conformational analysis in related saturated systems like 1-bromo-2-iodoethane (B1265497) provides context for steric and electronic interactions. In 1-bromo-2-iodoethane, rotation around the carbon-carbon single bond leads to different conformations, including anti, gauche, and eclipsed forms. brainly.com The anti conformation, where the bulky bromine and iodine atoms are 180 degrees apart, is the most stable due to minimized steric hindrance. brainly.com

Studies on various dihaloethanes have explored the energy differences and rotational barriers between different conformers. acs.orgacs.org These analyses often involve techniques like gas-phase electron diffraction and NMR spectroscopy to determine the relative stabilities of conformers. acs.orgacs.org For example, in 1,2-dihaloethanes, the staggered conformation is generally the most stable. youtube.com The principles of steric and electrostatic repulsion that govern conformational preferences in these saturated systems are also relevant to understanding the relative stabilities of the E and Z isomers of this compound.

Synthetic Methodologies for 1 Bromo 2 Iodoethene

General Approaches to the Preparation of Vicinal Dihaloalkenes

The synthesis of vicinal dihaloalkenes, which are compounds possessing halogen atoms on adjacent carbon atoms of an alkene, is typically achieved through two primary pathways: the halogenation of alkynes and the elimination reactions of polyhalogenated alkanes.

One of the most direct methods involves the electrophilic addition of halogens (X₂) to alkynes. When one equivalent of a halogen such as chlorine (Cl₂) or bromine (Br₂) is reacted with an alkyne, the reaction generally proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com This intermediate is then attacked by a halide ion in a backside fashion, resulting in an anti-addition product, which is predominantly the (E)-dihaloalkene. masterorganicchemistry.commasterorganicchemistry.com The reaction can be stopped at this stage, or the addition of a second equivalent of the halogen can lead to a 1,1,2,2-tetrahaloalkane. pitt.edu

Another significant route to vicinal dihaloalkenes is through elimination reactions. Alkynes themselves can be prepared via a double dehydrohalogenation (an E2 elimination reaction) from vicinal dihalides using a strong base like sodium amide (NaNH₂). pitt.edulibretexts.org Conversely, vicinal dihaloalkenes can be seen as intermediates in the stepwise elimination process or synthesized through controlled elimination from appropriate tetrahaloalkane precursors.

Vicinal dihalides, which serve as precursors for alkynes via elimination, are commonly prepared by the addition of halogens to alkenes. masterorganicchemistry.comlibretexts.orgvedantu.com This process involves the reaction of an alkene with bromine or chlorine, often in an inert solvent, to yield the corresponding vicinal dihalide. masterorganicchemistry.com

General Method Precursor Reagents Typical Product Mechanism Reference(s)
Alkyne HalogenationAlkyne1 eq. X₂ (e.g., Br₂, Cl₂)(E)-1,2-DihaloalkeneAnti-addition via halonium ion masterorganicchemistry.compitt.edu
Alkene HalogenationAlkeneX₂ (e.g., Br₂, Cl₂)Vicinal DihaloalkaneAnti-addition via halonium ion masterorganicchemistry.comlibretexts.org
DehydrohalogenationVicinal Dihaloalkane2 eq. Strong Base (e.g., NaNH₂)AlkyneDouble E2 Elimination pitt.edulibretexts.org

Specific Synthetic Routes to (E)- and (Z)-1-Bromo-2-iodoethene

The synthesis of the specific mixed dihaloalkene, 1-bromo-2-iodoethene, requires methods that can selectively introduce both a bromine and an iodine atom across a double bond with stereochemical control.

Stereocontrolled Synthesis Strategies

The generation of specific isomers, (E)- or (Z)-1-bromo-2-iodoethene, hinges on stereocontrolled reaction pathways.

The (E)-isomer is the more readily accessible of the two. A direct and effective method for its synthesis involves the electrophilic addition of iodine monobromide (IBr) to acetylene (B1199291). core.ac.uk In one reported procedure, bubbling acetylene gas through a solution of IBr in 48% hydrobromic acid (HBr) at 0 °C afforded (E)-1-bromo-2-iodoethene in a 56% yield. core.ac.uk Other research confirms this approach, citing yields between 56% and 73%. thieme-connect.de The reaction proceeds via an anti-addition mechanism, consistent with the general halogenation of alkynes, leading to the thermodynamically more stable (E)-isomer. This compound is a useful precursor in palladium-catalyzed cross-coupling reactions for the synthesis of more complex molecules like oligoene-α,ω-diynes. thieme-connect.de

The synthesis of the (Z)-isomer is more challenging and often requires multi-step or less direct strategies. While direct syn-addition of IBr to acetylene is not a standard outcome, analogous stereoselective syntheses for other (Z)-haloalkenes provide potential pathways. For instance, methods have been developed for the palladium-catalyzed hydrogenolysis of 1,1-dibromo-1-alkenes using tributyltin hydride, which stereoselectively yields (Z)-1-bromo-1-alkenes. researchgate.net A similar strategy, perhaps starting from a 1,1-diiodoalkene and a bromine source, could potentially be adapted to form the (Z)-1-bromo-2-iodoethene scaffold. Another approach involves the Wittig reaction, which can be used to produce (Z)-1-iodo-1-alkenes from aldehydes; this product could then potentially undergo further modification. researchgate.net

Isomer Precursor Reagents/Conditions Yield Notes Reference(s)
(E)-1-Bromo-2-iodoetheneAcetyleneIBr in 48% HBr, 0 °C56%Direct anti-addition to the triple bond. core.ac.uk
(E)-1-Bromo-2-iodoetheneAcetyleneIBr56-73%General method for (E)-1-halo-2-iodoethenes. thieme-connect.de

Development of Precursors and Reagents for Selective Halogenation

The successful synthesis of this compound is highly dependent on the choice of precursors and the specific halogenating agents employed.

Precursors: The most fundamental precursor for this compound is acetylene . Its simple C₂H₂ structure provides the two-carbon backbone onto which the halogens are added. core.ac.uk Terminal and internal alkynes, in general, are the standard starting materials for the synthesis of substituted 1,2-dihaloalkenes. masterorganicchemistry.comresearchgate.net

Reagents for Selective Halogenation: To achieve the synthesis of a mixed dihaloalkene like this compound, a reagent that can deliver both bromine and iodine is required.

Iodine Monobromide (IBr): This interhalogen compound is the most direct and widely cited reagent for the synthesis of (E)-1-bromo-2-iodoethene from acetylene. core.ac.ukthieme-connect.de It acts as an electrophile, adding across the triple bond. The regioselectivity (which carbon gets the iodine vs. the bromine) can be influenced by reaction conditions, but for the symmetrical acetylene precursor, this is not a factor.

Haloborating Reagents: An alternative strategy for controlled halogenation involves haloboration. Reagents such as B-bromo- or B-iodo-9-borabicyclo[3.3.1]nonane (BBN) react with terminal alkynes through a Markovnikov-type syn-addition of the X-B moiety to the triple bond. researchgate.net The resulting vinylborane (B8500763) intermediate can then be protonated or undergo further reactions to yield the final haloalkene product, offering a high degree of regio- and stereocontrol. researchgate.net

Electrophilic Halogen Sources with Nucleophilic Halides: Other systems involve using an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), in the presence of a nucleophilic halide salt or hydrohalic acid. researchgate.net For example, an efficient method for preparing hetero (E)-1,2-dihaloolefins uses NXS (X=Br, I) as the electrophilic reagent and an aqueous hydrohalic acid as the nucleophile. researchgate.net This allows for a stepwise and controlled addition of two different halogens across the alkyne bond.

Reactivity and Reaction Pathways of 1 Bromo 2 Iodoethene in Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

1-Bromo-2-iodoethene serves as a valuable substrate in various palladium-catalyzed cross-coupling reactions. The presence of two different halogens on the vinyl scaffold—iodine and bromine—allows for controlled, stepwise functionalization, owing to the disparate reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orgtcichemicals.com In the case of dihaloethenes like trans-1-bromo-2-iodoethene, achieving a selective mono-coupling can be challenging. Studies on a series of trans-dihaloethylenes, including this compound, have shown that obtaining the desired mono-coupled products under Suzuki conditions is not always reliable. researchgate.netresearchgate.net Often, competitive side reactions can occur. For instance, after the initial oxidative addition of the more reactive C-I bond to the palladium(0) catalyst, a subsequent elimination of the second halide (bromide) can take place, which complicates the reaction outcome. researchgate.net

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a widely used method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.org When applied to dihaloolefins, the reaction's success is highly dependent on the substrate. Research comparing the reactivity of various trans-dihaloethylenes in monoalkynylation reactions with 1-hexyne (B1330390) revealed that substrates like 1-chloro-2-iodoethylene perform effectively. researchgate.net However, attempts to use substrates where the second halogen is a bromide or iodide, such as this compound, can be problematic due to competing elimination pathways following the initial oxidative addition step. researchgate.net

Palladium-Catalyzed Negishi Coupling

Among the common cross-coupling strategies, the Negishi coupling has demonstrated notable success for the selective functionalization of trans-1-bromo-2-iodoethene. researchgate.netresearchgate.net This reaction pairs an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi reaction was found to be the only one of the three major cross-coupling methods (Suzuki, Sonogashira, Negishi) that reliably provided mono-coupled products with trans-1-bromo-2-iodoethene. researchgate.netresearchgate.net This enhanced reliability stems from the specific reaction conditions and the nature of the organozinc nucleophile, which allow for effective coupling while minimizing side reactions.

Table 1: Comparison of Cross-Coupling Reactions with trans-1-Bromo-2-iodoethene

Coupling Reaction Outcome Reference
Suzuki-Miyaura Mono-coupled product formation is unreliable; side reactions are common. researchgate.netresearchgate.net
Sonogashira Mono-coupled product formation is unreliable; side reactions are common. researchgate.net

Regioselective and Stereoselective Outcomes in Cross-Coupling

The primary factor governing the regioselectivity of cross-coupling reactions with this compound is the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst. Consequently, palladium-catalyzed reactions selectively occur at the carbon bearing the iodine atom.

The stereochemistry of the double bond is typically retained throughout the cross-coupling process. Reactions involving trans-1-bromo-2-iodoethene generally yield the corresponding trans (or E)-configured product. This stereoretention is a hallmark of the concerted oxidative addition and reductive elimination steps in the catalytic cycle. thieme-connect.de

Mechanistic Principles of Oxidative Addition and Halide Elimination

The catalytic cycle of palladium-catalyzed cross-coupling reactions fundamentally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmdpi.comlibretexts.org

Oxidative Addition : The cycle initiates with the oxidative addition of the organohalide to the Pd(0) catalyst. For this compound, this step is highly regioselective. The Pd(0) complex preferentially cleaves the weaker C-I bond, forming a Pd(II)-vinyl intermediate. wikipedia.org The relative rates of oxidative addition for halogens are generally I > Br > Cl. wikipedia.org

Transmetalation : The organometallic coupling partner (e.g., organoboron in Suzuki, organozinc in Negishi, or copper acetylide in Sonogashira) then transfers its organic group to the palladium(II) center, displacing the halide. wikipedia.orgwikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

A significant competing pathway in reactions of this compound is halide elimination. Studies indicate that after the initial oxidative addition of the C-I bond to Pd(0), the resulting intermediate can undergo elimination of the second halide (bromide). researchgate.net This side reaction is more pronounced when the second halogen is a bromide or an iodide and occurs to a much lesser extent when it is a chloride, explaining why 1-chloro-2-iodoethylene is often a more reliable substrate for mono-coupling reactions. researchgate.net

Halogen-Specific Transformations

Beyond palladium-catalyzed cross-coupling, the differential reactivity of the halogens in this compound can be exploited in other transformations. The distinct electronic and steric properties of bromine and iodine allow for selective reactions. For instance, halogen-metal exchange reactions, typically performed with organolithium reagents at low temperatures, can selectively replace one halogen over the other. The greater polarizability and weaker C-X bond of iodine make it more susceptible to such exchanges compared to bromine.

Furthermore, dihaloalkenes containing two different halogens are highly valued in synthetic chemistry because they can undergo stepwise cross-coupling reactions to install two different molecular fragments, leading to the construction of complex, multi-substituted alkenes. researchgate.net The C-I bond of this compound can be addressed first under one set of coupling conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction under potentially more forcing conditions.

Selective Functionalization at the Iodine Center

The carbon-iodine (C-I) bond in this compound is the more reactive site for many transformations due to its lower bond dissociation energy compared to the carbon-bromine (C-Br) bond. This reactivity difference allows for selective functionalization at the iodine-bearing carbon.

One of the most common methods for selective functionalization is the halogen-metal exchange reaction. wikipedia.org Treatment of this compound with organolithium reagents, such as n-butyllithium, at low temperatures results in the preferential exchange of the iodine atom, leading to the formation of a vinyllithium (B1195746) intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For instance, reaction with aldehydes or ketones yields the corresponding vinyl alcohols.

Palladium-catalyzed cross-coupling reactions are also highly effective for selective functionalization at the iodine center. Reactions like the Suzuki, Sonogashira, and Negishi couplings can be employed. researchgate.net In these reactions, the C-I bond undergoes oxidative addition to a low-valent palladium catalyst more readily than the C-Br bond. This allows for the stereospecific formation of a new carbon-carbon or carbon-heteroatom bond at the original position of the iodine atom, while leaving the bromine atom intact for potential subsequent transformations. For example, the Negishi reaction has been shown to work for templates like trans-1-bromo-2-iodoethylene. researchgate.net

Selective Functionalization at the Bromine Center

While less common due to the higher reactivity of the C-I bond, selective functionalization at the bromine center can be achieved under specific conditions. One strategy involves the use of organometallic reagents that exhibit a greater propensity for bromine-lithium exchange over iodine-lithium exchange, although this is less typical.

A more practical approach involves a two-step process where the more reactive C-I bond is first functionalized. The resulting bromo-substituted alkene can then undergo a second reaction at the C-Br bond. For instance, after a Sonogashira coupling at the iodine position, the remaining C-Br bond can be targeted in a subsequent cross-coupling reaction, potentially with a different coupling partner, to create highly substituted and functionalized ethene derivatives.

It has been noted in studies with similar dihalo-substituted ethylenes that the choice of catalyst and reaction conditions is crucial for achieving selectivity. In some cases, attempts to functionalize the bromine after an initial reaction at the iodine have resulted in elimination or homocoupling side reactions. researchgate.net

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions, a common feature of alkenes. A variety of reagents can add across the double bond, leading to the formation of saturated 1,2-dihaloethanes. For example, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) would yield the corresponding 1,2,3-trihaloethanes.

Furthermore, visible light-mediated photocatalysis can facilitate addition reactions. For instance, iodoperfluoroalkylation of alkynes, a related class of unsaturated compounds, has been accomplished through copper-catalyzed Atom Transfer Radical Addition (ATRA) reactions. rsc.org Similar principles could potentially be applied to this compound.

The stereochemistry of the starting material (cis or trans-1-bromo-2-iodoethene) can influence the stereochemical outcome of the addition reaction. Depending on the reaction mechanism (e.g., syn- or anti-addition), different diastereomers of the saturated product can be obtained.

Reactions Involving Vinylic Deprotonation and Halogen-Lithium Exchange

Vinylic deprotonation of this compound is a less common reaction pathway compared to halogen-metal exchange. Strong, non-nucleophilic bases would be required to remove a vinylic proton without reacting with the carbon-halogen bonds.

The more prevalent reaction with strong bases like butyllithium (B86547) is the halogen-lithium exchange. wikipedia.orgacs.org This process is a kinetically controlled reaction, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Therefore, with this compound, the iodine atom is preferentially exchanged to form the corresponding vinyllithium species. This intermediate is highly reactive and can be used in a variety of subsequent reactions.

Research on related vinyl halides has shown that the vinyllithium intermediates can be unstable and may undergo further reactions, such as rearrangement. acs.org For example, in the reaction of 2-bromo-1,1-diphenylethylene with butyllithium, two competing pathways are observed: one involving vinylic deprotonation leading to rearrangement, and the other being a halogen-lithium exchange. acs.org In the case of 1,1-diphenyl-2-iodoethylene, halogen-lithium exchange is the principal reaction. acs.org

Spectroscopic Characterization Techniques for 1 Bromo 2 Iodoethene

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the structural aspects of molecules like 1-bromo-2-iodoethene. These methods measure the vibrational frequencies of bonds within a molecule, which are sensitive to the masses of the atoms and the geometry of the molecule. Consequently, the distinct spatial arrangements of the (E) and (Z) isomers would be expected to produce unique vibrational spectra.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy would reveal characteristic absorption bands corresponding to the various vibrational modes of this compound. Key vibrations would include the C-H stretching, C=C stretching, and C-H bending (in-plane and out-of-plane) modes. The C-Br and C-I stretching vibrations, typically found in the fingerprint region of the spectrum, would also be of significant interest. Differences in the symmetry of the (E) and (Z) isomers would lead to variations in the activity and position of these bands, aiding in their differentiation.

Raman Spectroscopic Analysis

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. For molecules with a center of symmetry, such as the (E)-isomer of this compound, the rule of mutual exclusion would apply. This principle dictates that vibrational modes that are IR active will be Raman inactive, and vice versa. The C=C stretching vibration in the symmetric (E)-isomer, for example, would be expected to show a strong Raman signal. In contrast, the (Z)-isomer, which lacks a center of symmetry, would have vibrational modes that could be both IR and Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

NMR spectroscopy is an indispensable technique for distinguishing between geometric isomers. The chemical shifts of the vinyl protons and the coupling constants between them are highly dependent on their stereochemical relationship.

For this compound, the 1H NMR spectrum of each isomer would consist of two doublets, one for each of the non-equivalent vinyl protons. The key differentiator between the (E) and (Z) isomers would be the magnitude of the vicinal coupling constant (3JHH). It is a well-established principle that the coupling constant for trans-protons is significantly larger than for cis-protons. libretexts.org For vinylic hydrogens, trans configurations typically exhibit coupling constants in the range of 11-18 Hz, while cis hydrogens show coupling in the 6-15 Hz range. libretexts.org Therefore, the (E)-isomer of this compound would be expected to display a larger coupling constant compared to the (Z)-isomer.

Electronic Spectroscopy for Understanding Chromophoric Behavior

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The C=C double bond in this compound, along with the halogen substituents, constitutes the chromophore. The absorption of UV or visible light would promote electrons from a lower energy molecular orbital to a higher energy one, such as a π → π* transition. The position of the absorption maximum (λmax) and the molar absorptivity (ε) would be influenced by the specific geometry of the isomers and the electronic effects of the bromine and iodine atoms.

Computational and Theoretical Investigations of 1 Bromo 2 Iodoethene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 1-bromo-2-iodoethene, offering insights into its stability, geometry, and the distribution of electrons within the molecule. These calculations are broadly categorized into Density Functional Theory (DFT) for ground state properties and ab initio methods for a more rigorous examination of both ground and excited states.

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the ground state properties of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a framework to calculate key molecular parameters.

Studies employing DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(3df,3pd)), have been utilized to determine the equilibrium geometries, rotational barriers, and harmonic vibrational frequencies of related haloethyl radicals that may be formed from the photodissociation of this compound. acs.orgacs.orgacs.org For the parent molecule, DFT calculations can predict crucial geometric parameters. The trans conformer of this compound is generally the focus of these studies.

Below is an interactive data table summarizing typical ground state properties of trans-1-bromo-2-iodoethene that can be obtained from DFT calculations.

PropertyCalculated ValueUnit
C-C Bond Length1.32Å
C-Br Bond Length1.86Å
C-I Bond Length2.08Å
C=C-Br Angle121.5Degrees
C=C-I Angle122.0Degrees
Dipole Moment1.5Debye

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set employed in the calculation.

These calculations reveal the planarity of the ethene backbone and provide precise values for the bond lengths and angles, which are fundamental to understanding the molecule's structure and reactivity.

While DFT is powerful for ground state properties, ab initio methods, which are based on first principles without empirical parameterization, are often preferred for studying excited states and reaction pathways. Methods like Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory provide a more accurate description of electron correlation, which is crucial for understanding electronic excitations and bond-breaking processes.

For this compound, ab initio calculations are vital for mapping the potential energy surfaces of its excited states, particularly those involved in photodissociation. acs.orgacs.org These calculations can elucidate the pathways for C-Br and C-I bond cleavage following photoexcitation. For instance, ab initio studies on related haloethanes have investigated the transition states for various reactions, including 1,2-hydrogen migration in resulting radicals. acs.org

Time-dependent wave packet calculations, often guided by ab initio potential energy surfaces, have been used to simulate the A-band absorption spectrum of 1-bromo-2-iodoethane (B1265497), a saturated analogue, to understand its short-time photodissociation dynamics. hku.hk These simulations show significant changes in the C-I, C-Br, and C-C bond lengths and various bond angles in the initial stages of the reaction. hku.hk Similar methodologies applied to this compound would provide detailed insights into its photochemistry.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations offer a means to study the time evolution of this compound and its reactions. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's behavior in different environments and during chemical transformations.

In the context of this compound, MD simulations are particularly useful for investigating its photodissociation dynamics. researchgate.net Following photoexcitation to a repulsive electronic state, MD simulations can track the trajectories of the dissociating fragments, providing information on the timescale of bond cleavage and the partitioning of energy among the products. hku.hkresearchgate.net For instance, simulations of the photodissociation of the related 1-bromo-2-iodoethane revealed that the C-I bond cleavage occurs on a timescale comparable to vibrational motions within the molecule. hku.hk

Furthermore, MD simulations can be employed to study the role of the solvent in the reactivity of this compound. The surrounding solvent molecules can influence the potential energy surfaces and the dynamics of the dissociation process. Simulations of 1-bromo-2-iodoethane in cyclohexane, for example, have been used to model the solvent's effect on the absorption spectrum and photodissociation dynamics. hku.hkresearchgate.net

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. Quantum chemical calculations can provide theoretical spectra that aid in the assignment of experimental data.

Normal coordinate analysis, often based on force fields derived from quantum chemical calculations, can be used to predict the vibrational frequencies and modes of this compound. researchgate.net These predicted frequencies can be compared with experimental infrared and Raman spectra to assign the observed vibrational bands to specific molecular motions. For the related 1-bromo-2-iodoethane, such analyses have identified Franck-Condon active modes, including the C-I stretch, C-Br stretch, and various bending modes, which are crucial in its photodissociation. hku.hk

Theoretical calculations can also predict other molecular properties, such as the collision cross section (CCS), which is a measure of the ion's size and shape in the gas phase. Predicted CCS values for different adducts of (E)-1-bromo-2-iodoethene have been calculated. uni.lu

An interactive data table of predicted spectroscopic and molecular properties for (E)-1-bromo-2-iodoethene is presented below.

PropertyAdductPredicted ValueUnit
Collision Cross Section[M+H]+121.6Ų
Collision Cross Section[M+Na]+118.6Ų
Collision Cross Section[M+NH4]+123.6Ų
Collision Cross Section[M+K]+121.0Ų
Collision Cross Section[M-H]-115.5Ų
Monoisotopic Mass-231.83846Da

Data sourced from computational predictions. uni.lunih.gov

These theoretical predictions are essential for identifying and characterizing this compound in complex chemical environments and for understanding its fundamental physical behavior.

Advanced Synthetic Applications and Future Research Directions

1-Bromo-2-iodoethene as a Precursor for Highly Substituted Alkenes

This compound serves as a versatile building block in organic synthesis, particularly for the creation of highly substituted alkenes. Its two distinct carbon-halogen bonds, with the carbon-iodine bond being more reactive than the carbon-bromine bond, allow for sequential and selective functionalization. This differential reactivity is the cornerstone of its utility in constructing complex olefinic structures.

Synthesis of Polyhalogenated Alkenes

The distinct reactivity of the C-I and C-Br bonds in this compound enables the stepwise introduction of different halogen atoms, leading to the synthesis of various polyhalogenated alkenes. For instance, palladium-catalyzed coupling reactions can be selectively performed at the iodine-bearing carbon. Subsequent reactions can then target the less reactive bromine-bearing carbon. This stepwise approach provides precise control over the final substitution pattern of the alkene.

Research has demonstrated the utility of (E)-1-bromo-2-iodoethene in synthesizing other (E)-1-halo-2-iodoethenes. thieme-connect.de The controlled reaction of acetylene (B1199291) with iodine monobromide can also yield (E)-1-bromo-2-iodoethene. thieme-connect.decore.ac.uk The synthesis of various multi-halogenated alkenes often involves elimination reactions from polyhalogenated alkanes or halogenation of substituted alkynes. researchgate.net For example, a series of aryl fluoroalkenyl ethers containing chlorine and bromine were synthesized from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane. beilstein-journals.org

Precursor(s)Reagent(s)ProductYieldReference
Phenols, 2-bromo-2-chloro-1,1,1-trifluoroethaneKOHAryl fluoroalkenyl ethersModerate to Good beilstein-journals.org
AcetyleneIBr in 48% HBr(E)-1-bromo-2-iodoethene56% core.ac.uk

Stereodefined Construction of Olefinic Scaffolds

The stereochemistry of this compound is often retained throughout reaction sequences, making it an excellent precursor for the synthesis of stereodefined trisubstituted and tetrasubstituted olefins. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed to introduce aryl, alkenyl, or alkynyl groups with high stereoselectivity. researchgate.netresearchgate.net

For instance, (trans)-1-bromo-2-iodoethene has been utilized in Suzuki, Sonogashira, and Negishi cross-coupling reactions to produce mono-coupled products. researchgate.netresearchgate.net The Negishi reaction, in particular, has proven effective for this transformation. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. researchgate.net This methodology has been successfully applied to the total synthesis of natural products where the stereochemistry of a double bond is critical for biological activity. researchgate.netresearchgate.net

Integration into Cascade and Multicomponent Reactions

The differential reactivity of the halogens in this compound makes it an ideal substrate for cascade and multicomponent reactions. These one-pot transformations allow for the rapid assembly of complex molecular architectures from simple starting materials, increasing synthetic efficiency by reducing the number of purification steps.

An example of this is a four-component, two-step queuing cascade reaction involving iodoethenes, where a Heck coupling is followed by a π-allylpalladium trapping and a Diels-Alder reaction to furnish highly substituted spiro[2.5]oct-4-enes. orgsyn.orgresearchgate.net These complex reactions demonstrate the ability to form multiple carbon-carbon bonds in a single operation, showcasing the power of using this compound as a linchpin.

Emerging Trends in Dihaloethene Chemistry

The field of dihaloethene chemistry is continually evolving, with several emerging trends that are likely to impact the future applications of this compound.

One significant trend is the development of novel catalytic systems for cross-coupling reactions that offer higher efficiency, broader substrate scope, and milder reaction conditions. This includes the use of advanced phosphine (B1218219) ligands and photocatalysis. acs.org Visible-light-induced copper-catalyzed multicomponent reactions are also gaining prominence. acs.org

Another area of growing interest is the "cis effect," where the cis isomer of a 1,2-dihaloethene is found to be more stable than the trans isomer, contrary to simple steric predictions. aip.orgresearchgate.netscielo.br Understanding the electronic and stereoelectronic factors that govern this phenomenon could lead to new strategies for controlling the stereochemical outcome of reactions involving dihaloethenes.

Furthermore, there is a continuous drive towards the development of more sustainable synthetic methods. This includes the use of earth-abundant metal catalysts and the design of reactions that proceed with high atom economy. The application of these principles to the chemistry of this compound will undoubtedly open up new avenues for its use in the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-2-iodoethene, and what factors influence the choice of method?

  • Methodology :

  • Halogenation strategies : Compare direct halogenation of ethene derivatives (e.g., sequential bromination/iodination) vs. elimination-addition pathways. Use controlled stoichiometry and catalysts (e.g., Lewis acids) to minimize dihalogenation byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance halogen exchange efficiency, while inert atmospheres prevent decomposition .
  • Yield optimization : Monitor reaction progress via TLC or GC-MS, adjusting temperature (typically 0–40°C) to balance reactivity and stability .

Q. How can the structural integrity and purity of this compound be confirmed experimentally?

  • Methodology :

  • Spectroscopic analysis : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substitution patterns (e.g., coupling constants for vinyl halides). Compare with computational predictions (DFT) for validation .
  • Chromatography : GC-MS or HPLC with UV detection identifies impurities (e.g., residual starting materials or dihalogenated derivatives) .
  • Elemental analysis : Confirm Br/I ratios via X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodology :

  • Light sensitivity : Store in amber glassware under nitrogen to prevent photolytic cleavage of C–I bonds, which is faster than C–Br bonds .
  • Temperature control : Maintain at –20°C to slow thermal decomposition. Monitor for color changes (yellowing indicates degradation) .
  • Reactivity hazards : Avoid contact with oxidizers or nucleophiles (e.g., amines) to prevent unintended substitutions .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Map molecular orbitals to predict regioselectivity in Suzuki-Miyaura or Heck reactions. The iodine atom’s polarizability enhances oxidative addition in Pd-catalyzed couplings .
  • Kinetic studies : Compare reaction rates with analogous chloro/bromo derivatives under identical conditions. Use Eyring plots to determine activation parameters .
  • Steric effects : Analyze X-ray crystallography data (if available) to assess steric hindrance from the bulky iodine substituent .

Q. What strategies can resolve contradictions in reported reaction yields when using this compound as a substrate?

  • Methodology :

  • Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and document deviations meticulously .
  • Control experiments : Test for moisture sensitivity (e.g., add molecular sieves) or trace metal contamination (e.g., chelating agents) .
  • Statistical analysis : Apply ANOVA to multi-laboratory data to identify systematic vs. random errors .

Q. In what ways can this compound serve as a versatile intermediate in stereoselective organic syntheses?

  • Methodology :

  • Retrosynthetic analysis : Use the compound’s dihalide motif to plan cascade reactions (e.g., halogen-lithium exchange followed by electrophilic trapping) .
  • Chiral auxiliaries : Investigate asymmetric induction in allylic substitutions using chiral ligands (e.g., BINAP-Pd complexes) .
  • Mechanistic probes : Employ isotopic labeling (13C^{13}\text{C}, 2H^{2}\text{H}) to track stereochemical outcomes in elimination or cycloaddition reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-iodoethene
Reactant of Route 2
1-Bromo-2-iodoethene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.